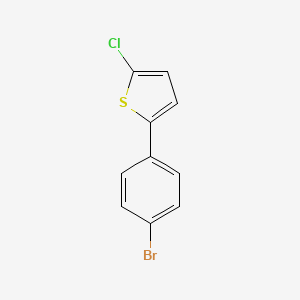

2-(4-Bromo-phenyl)-5-chloro-thiophene

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-5-chlorothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClS/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVDCKOEMHYDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo Phenyl 5 Chloro Thiophene

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound is contingent on the efficient preparation of two key building blocks: the halogenated thiophene (B33073) core and the aryl coupling partner.

Synthesis of 2-Bromo-5-chlorothiophene (B1265590) as a Core Intermediate

2-Bromo-5-chlorothiophene serves as the foundational heterocyclic component. chemicalbook.comguidechem.comscbt.com Its synthesis is typically achieved through the direct halogenation of a suitable thiophene precursor. A common and effective method involves the selective bromination of 2-chlorothiophene (B1346680). This electrophilic aromatic substitution reaction introduces a bromine atom at the C5 position, which is activated by the chloro-substituent. The reaction is generally carried out using a brominating agent such as N-Bromosuccinimide (NBS) in an appropriate solvent. Careful control of stoichiometry and reaction conditions is necessary to prevent the formation of di-brominated or other isomeric byproducts. The electrochemical reduction of 2-bromo-5-chlorothiophene has also been reported. chemicalbook.com

Preparation of the 4-Bromophenyl Boronic Acid or Organometallic Reagents

The aryl component, the 4-bromophenyl group, is introduced via a coupling partner, most commonly 4-bromophenylboronic acid for Suzuki-Miyaura reactions. chemicalbook.comsigmaaldrich.com The synthesis of this crucial reagent can be accomplished through several well-established routes. A prevalent laboratory-scale method involves the Grignard reaction, where 1,4-dibromobenzene (B42075) is reacted with magnesium to form 4-bromophenylmagnesium bromide. This Grignard reagent is then treated with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. Anhydrous conditions are critical for the successful formation of the Grignard reagent.

Alternatively, for other cross-coupling protocols, different organometallic reagents can be prepared. For instance, organotin reagents (for Stille coupling) or organozinc reagents (for Negishi coupling) can be synthesized from 1,4-dibromobenzene through corresponding transmetalation reactions, although these are often less favored due to the toxicity of tin compounds or the moisture sensitivity of organozinc species. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Approaches

The central step in forming 2-(4-bromophenyl)-5-chlorothiophene is the creation of the C-C bond between the thiophene ring and the bromophenyl moiety. This is most efficiently achieved using transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Arylation of 2-Bromo-5-chlorothiophene

The Suzuki-Miyaura reaction is the most widely employed method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acids. libretexts.orgnih.govtcichemicals.com The reaction involves the coupling of 2-bromo-5-chlorothiophene with 4-bromophenylboronic acid, catalyzed by a palladium(0) complex. researchgate.net

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of 2-bromo-5-chlorothiophene, which is more reactive than the carbon-chlorine bond. This is followed by transmetalation with the boronic acid, a step activated by a base. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst. nih.gov

Typical reaction conditions involve a palladium source, a phosphine (B1218219) ligand, a base, and a solvent system. The choice of these components is crucial for achieving high yields.

| Component | Examples | Purpose |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Forms the active Pd(0) catalyst. orgsyn.orgmdpi.comnih.gov |

| Ligand | Triphenylphosphine (PPh₃), SPhos | Stabilizes the Pd catalyst and facilitates the reaction steps. nih.gov |

| Base | K₃PO₄, Na₂CO₃, CsF | Activates the boronic acid for transmetalation. nih.govmdpi.com |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates heat transfer. nih.govmdpi.com |

Moderate to excellent yields have been reported for analogous reactions under optimized conditions, typically involving heating the reaction mixture under an inert atmosphere. nih.govnih.gov

Exploration of Alternative Cross-Coupling Protocols

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions can also be utilized for the synthesis of 2-(4-bromophenyl)-5-chlorothiophene.

| Coupling Reaction | Organometallic Reagent | Key Features & Considerations |

| Stille Coupling | Organostannane (e.g., 4-bromophenyltrimethylstannane) | Tolerant of a wide range of functional groups. A major drawback is the high toxicity of organotin compounds. libretexts.org |

| Negishi Coupling | Organozinc (e.g., 4-bromophenylzinc chloride) | Often exhibits high reactivity and yields. However, organozinc reagents are highly sensitive to moisture and air, requiring stringent reaction conditions. researchgate.net |

| Kumada Coupling | Grignard Reagent (e.g., 4-bromophenylmagnesium bromide) | A powerful C-C bond-forming reaction, often using nickel or palladium catalysts. Its scope can be limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups. chemrxiv.org |

These alternative methods provide flexibility in synthesis design, particularly when specific functional group compatibility or reactivity is required. However, for this specific target molecule, the Suzuki-Miyaura reaction generally offers the best balance of efficiency, safety, and practicality. libretexts.org

Regioselective Synthetic Control and Yield Optimization

A critical aspect of the synthesis is controlling the regioselectivity of the cross-coupling reaction. The substrate, 2-bromo-5-chlorothiophene, possesses two different halogen atoms, offering two potential sites for oxidative addition of the palladium catalyst.

The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. nih.govrsc.org Consequently, the oxidative addition of the palladium(0) catalyst occurs preferentially at the more reactive carbon-bromine bond (C-Br) at the 2-position of the thiophene ring, leaving the carbon-chlorine bond (C-Cl) at the 5-position intact. nih.govresearchgate.net This inherent difference in reactivity provides excellent regioselective control, ensuring that the 4-bromophenyl group is selectively introduced at the desired position. nih.govd-nb.inforesearchgate.net

To optimize the yield of 2-(4-bromophenyl)-5-chlorothiophene, several parameters must be carefully controlled:

Base and Solvent: The strength and solubility of the base can significantly impact the transmetalation step. The solvent system must be chosen to ensure all components remain in solution at the reaction temperature. nih.govresearchgate.net

Temperature and Reaction Time: Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time. orgsyn.org

Purity of Reagents: The use of high-purity precursors, particularly the boronic acid and the dihalothiophene, is crucial as impurities can interfere with the catalyst and reduce yields.

By carefully managing these factors, the regioselective synthesis of 2-(4-bromophenyl)-5-chlorothiophene can be achieved with high efficiency and yield. researchgate.netresearchgate.net

Principles of Sustainable Synthesis in Thiophene Derivative Preparation

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable synthetic methodologies, often referred to as green chemistry. These principles are increasingly being applied to the preparation of thiophene derivatives to minimize environmental impact and enhance process safety and efficiency. The core tenets of green chemistry, such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and design for energy efficiency, are guiding innovations in the synthesis of complex molecules like 2-(4-bromo-phenyl)-5-chloro-thiophene.

A primary focus in the sustainable synthesis of thiophene derivatives is the reduction or elimination of hazardous substances. researchgate.net This involves the careful selection of solvents, reagents, and catalysts to minimize toxicity and environmental persistence. For instance, traditional organic solvents, which are often volatile and toxic, are being replaced with more benign alternatives. Research has demonstrated the feasibility of conducting palladium-catalyzed direct C-H arylation of thiophene derivatives in water, even utilizing low-purity industrial wastewater as the reaction medium. rsc.orgresearchgate.netbohrium.com This not only reduces reliance on fresh water resources but also simplifies product separation. acs.org Similarly, ethanol, an environmentally friendly solvent, has been successfully employed in the synthesis of halogenated thiophenes. cornell.edunih.gov

Another key principle is the maximization of atom economy, which seeks to incorporate the maximum amount of starting materials into the final product, thereby minimizing waste. researchgate.net Multicomponent reactions, such as the Gewald reaction for the synthesis of 2-aminothiophenes, exemplify this principle by combining multiple reactants in a single step to form a complex product with high efficiency. researchgate.net Metal-free synthetic approaches are also gaining traction as they circumvent the toxicity and disposal issues associated with heavy metal catalysts. rsc.org

Energy efficiency is another critical aspect of sustainable synthesis. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for reducing reaction times and, consequently, energy consumption in the preparation of thiophene oligomers. researchgate.net Furthermore, conducting reactions at ambient temperature and pressure, whenever feasible, significantly lowers the energy requirements of a chemical process. researchgate.net Micellar catalysis, for example, enables high-yielding C-H coupling on thiophenes to be performed regioselectively at room temperature. nih.gov

The use of safer and more readily available reagents is also a cornerstone of green thiophene synthesis. A notable example is the use of sodium halides, such as common table salt (NaCl), as a source of electrophilic halogens for the chlorination of thiophenes. cornell.edunih.gov This approach avoids the use of harsher and more hazardous chlorinating agents.

Recent advancements in catalysis also contribute to the sustainability of thiophene derivative synthesis. The development of highly efficient catalysts, such as palladium NNC-pincer complexes, allows for direct arylation reactions with extremely low catalyst loadings, on the order of parts per million. thieme-connect.com The use of magnetic nanoparticles as catalyst supports, for instance in Suzuki-Miyaura couplings, facilitates easy separation and recycling of the catalyst, further enhancing the sustainability of the process. rsc.org

These principles are not mutually exclusive and are often applied in concert to develop synthetic routes that are not only environmentally responsible but also economically viable and safer to operate. The following table provides an overview of some sustainable approaches relevant to the synthesis of substituted thiophenes.

| Sustainable Approach | Key Principle(s) Demonstrated | Example Application | Reaction Conditions | Yield (%) | Reference |

| Micellar Catalysis for C-H Arylation | Use of safer solvents (water), Energy efficiency (room temperature) | β-arylation of 2-methylthiophene (B1210033) with 4-iodotoluene | Water/surfactant, undecanoic acid, 25 °C | High-yielding | nih.gov |

| Copper-Mediated Halocyclization | Use of safer solvents (ethanol), Use of safer reagents (sodium halides) | Synthesis of 3-chlorothiophene (B103000) derivative | CuSO₄·5H₂O, NaCl, Ethanol | 92 | nih.gov |

| Direct C-H Arylation in Water | Use of safer solvents (water), Waste valorization (industrial wastewater) | Pd-catalyzed arylation of thiophene derivatives | Pd catalyst, Water | Not specified | rsc.orgresearchgate.netbohrium.com |

| Aqueous Suzuki-Miyaura Coupling | Use of safer solvents (aqueous n-butanol), Facile product separation | Coupling of aryl chlorides with thiopheneboronic acids | Aqueous n-butanol, Pd catalyst | Near quantitative | acs.org |

| Microwave-Assisted Suzuki Coupling | Energy efficiency (reduced reaction time), Solvent-free conditions | Synthesis of quaterthiophene | Al₂O₃ support, Microwave irradiation, 6 min | 65 | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Bromo Phenyl 5 Chloro Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For 2-(4-Bromo-phenyl)-5-chloro-thiophene, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons on the thiophene (B33073) and phenyl rings. The chemical shifts (δ) of these protons, reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the chlorine and bromine substituents, as well as the aromatic ring currents. The coupling patterns (e.g., doublets, triplets) and coupling constants (J) in Hertz (Hz) would provide information about the connectivity of adjacent protons.

Interactive Data Table: ¹H and ¹³C NMR Data for 2-(4-Bromo-phenyl)-5-chloro-thiophene

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| No data available | No data available |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations within a molecule.

The IR spectrum of 2-(4-Bromo-phenyl)-5-chloro-thiophene would be expected to show characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic rings, C=C stretching vibrations within the rings, and C-S stretching of the thiophene ring. The C-Cl and C-Br stretching vibrations would likely appear in the fingerprint region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing information on the symmetric vibrations of the molecule, such as the symmetric stretching of the aromatic rings.

Interactive Data Table: Vibrational Spectroscopic Data for 2-(4-Bromo-phenyl)-5-chloro-thiophene

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| No data available | No data available |

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Investigation

Mass spectrometry is a technique used to determine the molecular weight of a compound and to investigate its fragmentation pattern upon ionization.

For 2-(4-Bromo-phenyl)-5-chloro-thiophene, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine and chlorine isotopes, this peak would be accompanied by characteristic isotopic pattern peaks (e.g., M+2). The fragmentation pattern would provide valuable structural information, with common fragmentation pathways potentially involving the loss of halogen atoms or cleavage of the bond between the thiophene and phenyl rings.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Interactive Data Table: Crystallographic Data for 2-(4-Bromo-phenyl)-5-chloro-thiophene

| Parameter | Value |

| Crystal System | No data available |

| Space Group | No data available |

| Unit Cell Dimensions | No data available |

| Bond Lengths (Å) | No data available |

| Bond Angles (°) | No data available |

Computational Chemistry and Theoretical Investigations of 2 4 Bromo Phenyl 5 Chloro Thiophene

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting the geometric and electronic properties of molecules. By optimizing the molecular geometry, researchers can determine the most stable three-dimensional arrangement of atoms.

Assessment of Bond Lengths, Bond Angles, and Dihedral Angles

The optimized geometry of 2-(4-Bromo-phenyl)-5-chloro-thiophene would reveal key structural parameters. The planarity of the thiophene (B33073) ring and its orientation relative to the bromophenyl group are of particular interest. The dihedral angle between the two rings would indicate the degree of conjugation, which significantly influences the electronic properties of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.37 |

| C2-S | 1.72 | |

| C4-Cl | 1.74 | |

| C5-C6 | 1.48 | |

| C8-Br | 1.91 | |

| Bond Angle (°) | C1-C2-S | 111.5 |

| C2-C3-C4 | 112.0 | |

| C5-C6-C7 | 120.5 |

Charge Distribution and Atomic Partial Charges Analysis

Analysis of the atomic partial charges, often calculated using methods like Mulliken population analysis, provides insight into the distribution of electrons within the molecule. This information is critical for understanding intermolecular interactions and predicting reactive sites. In 2-(4-Bromo-phenyl)-5-chloro-thiophene, the electronegative chlorine and bromine atoms are expected to carry partial negative charges, while the adjacent carbon atoms would be electron-deficient.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in predicting a molecule's chemical reactivity and its electronic transition properties.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. In 2-(4-Bromo-phenyl)-5-chloro-thiophene, the HOMO is likely to be distributed across the electron-rich thiophene ring and the phenyl group, whereas the LUMO may be more localized, influenced by the electron-withdrawing halogen substituents.

Prediction of Reactivity and Electronic Transitions

The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive and can be more easily excited. This energy difference also corresponds to the lowest energy electronic transition, which can be correlated with experimental UV-Vis spectroscopy data.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, which are targets for nucleophiles, are colored blue. For 2-(4-Bromo-phenyl)-5-chloro-thiophene, the regions around the electronegative chlorine and bromine atoms would likely show a negative electrostatic potential, while the hydrogen atoms of the phenyl and thiophene rings would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of lone pairs, bonding orbitals, and antibonding orbitals. This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. nih.gov

For 2-(4-Bromo-phenyl)-5-chloro-thiophene, NBO analysis reveals significant delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The key interactions involve the lone pairs of the sulfur, chlorine, and bromine atoms, as well as the π-electrons of the thiophene and phenyl rings.

Intramolecular Charge Transfer (ICT): The presence of both electron-donating moieties (the sulfur-containing thiophene ring) and electron-withdrawing halogen substituents facilitates ICT. fonlo.org NBO analysis quantifies the energy of these interactions. Key charge transfer events are expected from:

The lone pairs of the sulfur atom (LP S) to the antibonding orbitals (π*) of the adjacent carbon-carbon bonds within the thiophene ring.

The lone pairs of the chlorine (LP Cl) and bromine (LP Br) atoms to the antibonding orbitals (σ* or π*) of the neighboring carbon atoms.

The π-orbitals of the phenyl ring to the π* orbitals of the thiophene ring, and vice-versa, indicating a conjugated system.

Hyperconjugation: Hyperconjugative effects, particularly negative hyperconjugation involving the halogen atoms, play a role in the electronic structure. acs.org This involves the donation of electron density from a filled π or σ orbital to an adjacent empty σ* orbital. For instance, the interaction between the π orbitals of the aromatic rings and the σ* orbitals of the C-Cl and C-Br bonds can influence bond lengths and molecular geometry.

A representative table of the most significant NBO interactions and their stabilization energies, based on studies of similar substituted thiophenes, is presented below.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (S) | π(C=C) Thiophene | Lone Pair -> Antibonding π | ~15-25 |

| LP (Cl) | σ(C-S) Thiophene | Lone Pair -> Antibonding σ | ~2-5 |

| LP (Br) | σ(C-C) Phenyl | Lone Pair -> Antibonding σ | ~1-4 |

| π(C=C) Phenyl | π(C=C) Thiophene | π -> π | ~10-20 |

| π(C=C) Thiophene | π(C=C) Phenyl | π -> π* | ~8-18 |

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity. semanticscholar.org These descriptors are calculated using Density Functional Theory (DFT) and help predict how a molecule will behave in a chemical reaction. researchgate.net

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. ijarset.com

Energy Gap (ΔE): The difference between ELUMO and EHOMO is the energy gap (ΔE = ELUMO - EHOMO). A larger energy gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

Chemical Hardness (η): Hardness is a measure of resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." ijarset.comresearchgate.net

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and higher reactivity. ijarset.com

Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons and is calculated as χ ≈ -(EHOMO + ELUMO) / 2. ijarset.com

Electrophilicity Index (ω): Introduced by Parr, this index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ²/ (2η), where μ is the chemical potential (μ ≈ -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.comscispace.com

For 2-(4-Bromo-phenyl)-5-chloro-thiophene, the presence of electronegative halogen atoms and the conjugated π-system influences these parameters. DFT studies on similar thiophene derivatives provide a basis for estimating these values. mdpi.com The halogen atoms are expected to lower both the HOMO and LUMO energy levels, while the extended conjugation between the phenyl and thiophene rings tends to decrease the HOMO-LUMO gap compared to the individual aromatic systems.

| Descriptor | Formula | Estimated Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | - | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 | Indicates high kinetic stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 | Resistance to charge transfer |

| Softness (S) | 1 / η | 0.4 to 0.5 | Measure of reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.0 to 5.0 | Electron-attracting tendency |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 to 5.0 | Propensity to accept electrons |

Solvent Effects on Electronic Properties and Spectroscopic Parameters

The surrounding solvent medium can significantly influence the electronic properties and spectroscopic behavior of a molecule. slideshare.net This phenomenon, known as solvatochromism, is particularly pronounced in molecules like 2-(4-Bromo-phenyl)-5-chloro-thiophene, which possess a permanent dipole moment and a polarizable π-system. tsijournals.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. mdpi.com

Electronic Properties: Solvents can alter the distribution of electron density in a molecule. Polar solvents tend to stabilize charge-separated states more effectively than nonpolar solvents. This can lead to:

Changes in Dipole Moment: The ground-state dipole moment of the molecule can be enhanced in polar solvents.

Alteration of HOMO-LUMO Gap: The energy levels of the HOMO and LUMO can be differentially stabilized by the solvent. Typically, for molecules with significant intramolecular charge transfer character, polar solvents stabilize the more polar excited state to a greater extent than the ground state, leading to a reduction in the HOMO-LUMO gap. fonlo.org

Spectroscopic Parameters (UV-Vis Spectra): The most direct experimental evidence of solvent effects is seen in the shift of absorption bands in UV-Vis spectra. youtube.com

Bathochromic Shift (Red Shift): An increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths) in the π-π* absorption band. biointerfaceresearch.com This occurs because the excited state, which typically has a larger dipole moment due to charge transfer, is stabilized more by the polar solvent than the ground state. ekb.eg

Hypsochromic Shift (Blue Shift): In some cases, particularly for n-π* transitions, an increase in solvent polarity (especially in protic solvents capable of hydrogen bonding) can lead to a hypsochromic shift. This is because the lone-pair electrons in the ground state are stabilized by hydrogen bonding with the solvent, increasing the energy required for excitation.

Theoretical calculations using Time-Dependent DFT (TD-DFT) combined with a continuum solvent model can predict these spectral shifts. mdpi.com Studies on similar thiophene-based dyes show a clear bathochromic shift in the maximum absorption wavelength (λmax) as solvent polarity increases from nonpolar solvents like cyclohexane (B81311) to polar solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Expected Shift |

|---|---|---|---|

| n-Hexane | 1.88 | ~310-320 | Reference |

| Chloroform | 4.81 | ~320-330 | Bathochromic |

| Tetrahydrofuran (THF) | 7.58 | ~325-335 | Bathochromic |

| Dichloromethane (DCM) | 8.93 | ~325-335 | Bathochromic |

| Acetonitrile | 37.5 | ~330-340 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~335-345 | Strong Bathochromic |

Reactivity and Mechanistic Studies of 2 4 Bromo Phenyl 5 Chloro Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) and Phenyl Moieties

The thiophene ring is known to be more susceptible to electrophilic aromatic substitution than benzene (B151609), a result of the sulfur atom's ability to stabilize the intermediate carbocation through resonance. In 2-(4-bromo-phenyl)-5-chloro-thiophene, the thiophene ring is substituted at the 2- and 5-positions. Electrophilic attack on the thiophene ring would be expected to occur at the vacant 3- or 4-positions. The chloro group at the 5-position is a deactivating substituent, while the 4-bromophenyl group at the 2-position is also deactivating towards the thiophene ring. However, the sulfur atom's activating effect generally directs substitution to the positions adjacent to it.

Halogenation: Electrophilic halogenation of thiophene derivatives typically proceeds readily. For instance, the bromination of 3-phenylthiophene (B186537) yields a mixture of products, with substitution occurring on both the thiophene and phenyl rings, depending on the reaction conditions. For 2-(4-bromo-phenyl)-5-chloro-thiophene, further halogenation on the thiophene ring would likely occur at the 3-position, influenced by the directing effect of the sulfur atom and the existing substituents.

Nitration: The nitration of thiophenes requires milder conditions than that of benzene to avoid oxidative degradation. stackexchange.com Reagents such as nitric acid in acetic anhydride (B1165640) or copper nitrate (B79036) are often employed. stackexchange.com For 2-(4-bromo-phenyl)-5-chloro-thiophene, nitration is expected to occur preferentially on the more activated thiophene ring at the 3-position. Conventional nitrating agents like a mixture of concentrated nitric and sulfuric acids are generally too harsh for thiophenes and can lead to decomposition. stackexchange.com

Friedel-Crafts Acylation: The Friedel-Crafts acylation of 2-chlorothiophene (B1346680) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride predominantly yields 2-acetyl-5-chlorothiophene. google.comresearchgate.netgoogle.com This suggests that for the subject compound, acylation on the thiophene ring would likely occur at the 3-position, although the steric hindrance from the adjacent 4-bromophenyl group might influence the regioselectivity.

| Electrophilic Reaction | Typical Reagent | Predicted Position of Substitution on Thiophene Ring |

| Halogenation | Br₂/FeBr₃ | 3-position |

| Nitration | HNO₃/Ac₂O | 3-position |

| Acylation | RCOCl/AlCl₃ | 3-position |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 2-(4-bromo-phenyl)-5-chloro-thiophene, neither the thiophene nor the phenyl ring is sufficiently activated for facile SNAr reactions under standard conditions. The halogen atoms are not positioned to be activated by strongly deactivating groups.

Displacement of the chlorine or bromine atom by nucleophiles such as alkoxides or amines would likely require harsh reaction conditions, such as high temperatures and the use of strong bases. The relative reactivity of the C-Cl versus the C-Br bond in SNAr reactions can be complex and depends on the specific nucleophile and reaction conditions.

Directed Ortho Metallation and Metal-Halogen Exchange Reactions

Directed ortho metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In 2-(4-bromo-phenyl)-5-chloro-thiophene, there are no strong classical DMGs. However, the sulfur atom in the thiophene ring can direct lithiation to the adjacent 3-position.

Metal-halogen exchange is a competing and often faster reaction when aryl halides are treated with organolithium reagents. The rate of exchange follows the order I > Br > Cl. Therefore, treatment of 2-(4-bromo-phenyl)-5-chloro-thiophene with an alkyllithium reagent like n-butyllithium at low temperatures would be expected to result in a selective bromine-lithium exchange at the 4-position of the phenyl ring. This would generate a lithiated intermediate that can then be trapped with various electrophiles.

The formation of a Grignard reagent is also a possibility. Reaction with magnesium metal would likely occur preferentially at the more reactive C-Br bond, yielding the corresponding phenylmagnesium bromide derivative. adichemistry.comlibretexts.orgorgsyn.orggoogleapis.com

| Reaction | Reagent | Predicted Major Product |

| Metal-Halogen Exchange | n-BuLi, -78 °C | 2-(4-Lithiophenyl)-5-chloro-thiophene |

| Grignard Formation | Mg, THF | 2-(4-Magnesiobromophenyl)-5-chloro-thiophene |

| Directed Metallation | sec-BuLi/TMEDA | Potential for lithiation at the 3-position of the thiophene ring |

Selective Functionalization of Halogen Atoms for Further Derivatization

The presence of two different halogen atoms allows for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is key to this selectivity, with the C-Br bond being generally more reactive in oxidative addition to palladium(0) catalysts.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful method for C-C bond formation. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the C-Br bond of 2-(4-bromo-phenyl)-5-chloro-thiophene, leaving the C-Cl bond intact for subsequent transformations. For example, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids proceeds selectively at the C-Br bond. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. libretexts.orgorganic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the higher reactivity of the C-Br bond would allow for the selective coupling of an alkyne to the 4-position of the phenyl ring. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.govthieme-connect.de Again, the C-Br bond is expected to be more reactive, enabling the selective formation of a substituted alkene at the phenyl ring.

| Cross-Coupling Reaction | Reactant | Catalyst System | Predicted Site of Reaction |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, base | C-Br on the phenyl ring |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base | C-Br on the phenyl ring |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | C-Br on the phenyl ring |

Oxidation and Reduction Pathways of the Thiophene and Phenyl Rings

Oxidation: The thiophene ring is susceptible to oxidation, which can occur at either the sulfur atom or the π-system. Oxidation with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of thiophene-S-oxides and subsequently thiophene-S,S-dioxides (sulfones). nih.govresearchgate.net These S-oxidized thiophenes are often reactive dienes that can undergo Diels-Alder reactions. Catalytic oxidation using systems like methyltrioxorhenium(VII) with hydrogen peroxide can also be employed for the controlled oxidation of thiophenes. nih.govacs.org Electrochemical methods have also been used for the oxidative dearomatization of 2-arylthiophenes. rsc.org The phenyl ring is generally resistant to oxidation under these conditions.

Reduction: The reduction of 2-(4-bromo-phenyl)-5-chloro-thiophene can proceed via several pathways. Catalytic hydrogenation can potentially reduce the thiophene ring, although this often requires harsh conditions and can be accompanied by desulfurization. More commonly, the focus is on the reduction of the halogen-carbon bonds.

The C-Br bond can be selectively reduced in the presence of the C-Cl bond through catalytic hydrogenation or by using reducing agents like zinc dust in acetic acid. Electrochemical reduction is another method that can be employed to cleave the carbon-halogen bonds. mdpi.com

| Transformation | Typical Reagent/Condition | Expected Outcome |

| Oxidation | ||

| Thiophene Ring | m-CPBA | Formation of thiophene-S-oxide and S,S-dioxide |

| H₂O₂/CH₃ReO₃ | Stepwise oxidation to sulfoxide (B87167) and sulfone nih.govacs.org | |

| Reduction | ||

| C-Br Bond | H₂, Pd/C | Selective de-bromination to 2-phenyl-5-chlorothiophene |

| Zn, AcOH | Reduction of the C-Br bond | |

| Both Halogens | Strong reducing agents/harsh conditions | Formation of 2-phenylthiophene |

Advanced Research Applications and Future Directions for 2 4 Bromo Phenyl 5 Chloro Thiophene

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

The strategic placement of two distinct halogen atoms on the thiophene (B33073) ring, along with the bromo-phenyl group, makes 2-(4-Bromo-phenyl)-5-chloro-thiophene a highly valuable and versatile building block in complex organic synthesis. The differential reactivity of the chloro and bromo substituents allows for selective functionalization through various cross-coupling reactions. This regioselectivity is crucial for the controlled, step-wise construction of intricate molecular architectures.

The bromine atom on the phenyl ring and the chlorine atom on the thiophene ring can be selectively targeted in palladium-catalyzed reactions such as Suzuki and Stille couplings. This enables the introduction of a wide array of functional groups, leading to the synthesis of complex molecules with precisely defined structures. For instance, the bromine can be selectively reacted first, followed by the reaction of the less reactive chlorine, or vice-versa, depending on the catalytic system and reaction conditions employed. This sequential functionalization is a powerful tool for creating sophisticated organic materials.

The thiophene moiety itself is a well-established component in the synthesis of pharmaceuticals and agrochemicals due to its biocompatibility and diverse biological activities. The presence of the bromo-phenyl group further expands the synthetic possibilities, allowing for the creation of derivatives with potential applications in medicinal chemistry. The ability to fine-tune the molecular structure by modifying the substituents on the thiophene and phenyl rings is a key advantage in the design of new therapeutic agents and functional materials.

Contributions to Materials Science and Organic Electronic Research

The unique electronic properties of the thiophene ring, combined with the ability to extend conjugation through the phenyl group, make 2-(4-Bromo-phenyl)-5-chloro-thiophene an attractive precursor for a variety of advanced materials in the field of organic electronics.

Conjugated polymers and oligomers based on thiophene are at the forefront of organic electronics research due to their excellent charge transport properties and tunable optoelectronic characteristics. 2-(4-Bromo-phenyl)-5-chloro-thiophene serves as a key monomer for the synthesis of such materials. Through polymerization reactions, typically utilizing cross-coupling methods, the monomer units can be linked to form extended π-conjugated systems.

The resulting polymers can exhibit desirable properties for electronic applications, including high charge carrier mobility and strong light absorption. The specific architecture of the polymer, including the nature of the repeating unit and the presence of side chains, can be tailored to optimize its performance in various devices. The bromo-phenyl group offers a site for further modification, allowing for the introduction of solubilizing groups or other functionalities to fine-tune the material's properties.

Below is a table summarizing the potential properties of conjugated polymers derived from 2-(4-Bromo-phenyl)-5-chloro-thiophene:

| Property | Potential Characteristic |

| Structure | Alternating thiophene and phenyl units in the backbone |

| Solubility | Can be enhanced by introducing alkyl chains on the phenyl ring |

| Optical Absorption | Tunable in the visible and near-infrared regions |

| HOMO/LUMO Energy Levels | Adjustable through functionalization for efficient charge injection/extraction |

| Charge Carrier Mobility | Potentially high due to the planar and rigid backbone structure |

The development of efficient and low-cost organic photovoltaic (OPV) devices is a major goal in renewable energy research. Thiophene-based conjugated polymers are widely used as the electron donor material in the active layer of OPV cells. The broad absorption spectra and good charge-transporting properties of these polymers are essential for high power conversion efficiencies.

Polymers synthesized from 2-(4-Bromo-phenyl)-5-chloro-thiophene could be designed to have appropriate energy levels (HOMO and LUMO) to match with commonly used electron acceptor materials, such as fullerene derivatives. The ability to modify the chemical structure allows for the optimization of the polymer's light-harvesting capabilities and its morphology in the blend film with the acceptor, which are critical factors for device performance.

Organic light-emitting diodes (OLEDs) have revolutionized display and lighting technologies. The emissive layer in an OLED is composed of organic materials that can efficiently convert electrical energy into light. Thiophene-containing compounds are known to be excellent charge transporters and can also be designed to be highly luminescent.

Organic field-effect transistors (OFETs) are the fundamental building blocks of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Thiophene-based polymers and small molecules have demonstrated some of the highest mobilities among organic semiconductors.

The well-defined structure and potential for high crystallinity of materials derived from 2-(4-Bromo-phenyl)-5-chloro-thiophene make them promising candidates for OFET applications. The extended π-conjugation and the possibility of forming ordered solid-state packing are conducive to efficient charge transport. Research in this area would focus on synthesizing new materials and optimizing the device fabrication processes to achieve high-performance OFETs.

A hypothetical data table for an OFET based on a polymer derived from 2-(4-Bromo-phenyl)-5-chloro-thiophene is presented below:

| Parameter | Hypothetical Value |

| Hole Mobility (μh) | > 0.1 cm²/Vs |

| On/Off Current Ratio | > 10^6 |

| Threshold Voltage (Vth) | < -5 V |

| Substrate Temperature | Optimized for film morphology |

| Annealing Conditions | Varied to improve crystallinity |

The sensitivity of the electronic properties of conjugated polymers to their local environment makes them excellent materials for chemical and biological sensors. The introduction of specific functional groups onto the polymer backbone derived from 2-(4-Bromo-phenyl)-5-chloro-thiophene could lead to sensors that can detect specific analytes with high selectivity and sensitivity.

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. The rigid and geometrically defined nature of 2-(4-Bromo-phenyl)-5-chloro-thiophene makes it a potential building block for the construction of novel COFs. These materials could find applications in gas storage, separation, and catalysis, leveraging the unique properties of the thiophene-based framework.

Prospects in Medicinal Chemistry Research as a Privileged Pharmacophore

The 2-phenyl-5-chlorothiophene core is a versatile scaffold found in numerous compounds with diverse biological activities. The presence of the bromine atom on the phenyl ring and the chlorine atom on the thiophene ring provides opportunities for further chemical modification, making 2-(4-bromo-phenyl)-5-chloro-thiophene a valuable starting point for the development of novel therapeutic agents.

The 2-(4-bromo-phenyl)-5-chloro-thiophene structure can serve as a foundational scaffold for the synthesis of new bioactive molecules. Its core can be functionalized at several positions to generate a library of derivatives with potentially diverse pharmacological profiles. For instance, the bromine and chlorine atoms can be replaced or used as handles in cross-coupling reactions to introduce various substituents, thereby altering the molecule's steric and electronic properties. This approach has been successfully employed for other thiophene derivatives to develop agents with anticancer and antimicrobial properties. gyanvihar.orgarabjchem.org

Table 1: Potential Bioactive Entities Derived from 2-(4-Bromo-phenyl)-5-chloro-thiophene Scaffold

| Derivative Class | Potential Biological Activity | Rationale for Investigation |

| Amide and Ester Derivatives | Anticancer, Antimicrobial | Introduction of hydrogen bond donors and acceptors can enhance binding to biological targets. |

| Substituted Pyrazole/Thiazole Hybrids | Anticancer, Anti-inflammatory | Combining the thiophene scaffold with other pharmacologically active heterocycles can lead to synergistic effects. nih.gov |

| Organometallic Complexes | Anticancer, Catalysis | Coordination of the thiophene sulfur to metal centers can create novel therapeutic or catalytic agents. |

Systematic modification of the 2-(4-bromo-phenyl)-5-chloro-thiophene structure is crucial for understanding its structure-activity relationship (SAR). SAR studies involve synthesizing a series of analogs and evaluating their biological activity to identify the chemical features essential for a desired pharmacological effect. Key modifications could include:

Varying the position of the bromine atom on the phenyl ring (ortho, meta, para) to probe the spatial requirements of the binding pocket of a biological target.

Replacing the bromine or chlorine atoms with other halogens (e.g., fluorine, iodine) or with hydrogen-bond donating/accepting groups to modulate binding affinity and selectivity.

Introducing substituents on the thiophene or phenyl rings to explore the impact of electronic effects (electron-donating vs. electron-withdrawing groups) on activity.

Such studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.

Rational ligand design utilizes computational and structural biology tools to design molecules that can bind to a specific biological target with high affinity and selectivity. The 2-(4-bromo-phenyl)-5-chloro-thiophene scaffold can be used as a starting point for the rational design of inhibitors for various enzymes or receptors implicated in disease.

For example, molecular docking studies could be employed to predict how derivatives of this compound might bind to the active site of a target protein. These computational insights can then guide the synthesis of new analogs with improved binding characteristics. This approach has been successfully applied to other thiophene-based compounds to identify potential inhibitors for targets such as protein kinases and bacterial enzymes.

Emerging Research Areas and Potential for Novel Applications

Beyond medicinal chemistry, the unique electronic and structural properties of 2-(4-bromo-phenyl)-5-chloro-thiophene suggest its potential utility in other advanced research areas.

Materials Science: Thiophene-based molecules are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of heavy atoms like bromine and chlorine can influence the photophysical properties of the molecule, making it a candidate for investigation in novel electronic materials.

Chemical Probes: Functionalized derivatives of 2-(4-bromo-phenyl)-5-chloro-thiophene could be developed as chemical probes to study biological processes. For example, the incorporation of a fluorescent tag or a reactive group could allow for the visualization and identification of its cellular targets.

While the full potential of 2-(4-bromo-phenyl)-5-chloro-thiophene is yet to be explored, its chemical structure provides a strong foundation for future research in drug discovery, materials science, and chemical biology.

Conclusion and Outlook

Synthesis and Characterization Advancements

The synthesis of 2-aryl-5-chlorothiophenes, including structures analogous to 2-(4-Bromo-phenyl)-5-chloro-thiophene, has been efficiently achieved through modern cross-coupling reactions. A notable advancement is the use of the Suzuki cross-coupling reaction, which allows for the selective arylation of 2-bromo-5-chloro-thiophene. nih.govnih.gov This method offers a versatile and high-yielding route to a variety of 2,5-disubstituted thiophenes. For instance, the reaction of 2-bromo-5-chloro-thiophene with different aryl boronic acids in the presence of a palladium catalyst and a suitable base like potassium phosphate (B84403) (K₃PO₄) has proven effective. nih.gov This approach is favored over other cross-coupling reactions due to the commercial availability and environmental friendliness of boronic acids. researchgate.net

The characterization of these synthesized compounds relies on a suite of advanced analytical techniques. X-ray crystallography has been instrumental in confirming the molecular structure and determining key geometric parameters of related 2-aryl-5-chlorothiophenes. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to elucidate the structural features of these molecules. mdpi.com For instance, in similar structures, the C-S-C bond angles within the thiophene (B33073) ring are consistently found to be around 91 degrees. nih.gov

Insights from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the electronic structure and reactivity of 2-aryl-5-chlorothiophenes. nih.govresearchgate.net DFT studies, often carried out at the B3LYP/6-31G(d,p) level of theory, allow for the optimization of molecular geometries and the calculation of various electronic properties. nih.gov These theoretical calculations are often in good agreement with experimental data obtained from X-ray diffraction. nih.govresearchgate.net

A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.netrroij.com Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net These computational tools are invaluable for understanding the reactivity of these compounds and for designing new molecules with desired electronic properties. rroij.com

| Computational Method | Key Insights |

| Density Functional Theory (DFT) | Provides optimized molecular geometries and electronic properties. nih.govresearchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Determines chemical reactivity and kinetic stability through HOMO-LUMO energy gap calculations. researchgate.netrroij.com |

| Molecular Electrostatic Potential (MEP) Mapping | Visualizes charge distribution and predicts reactive sites. nih.govresearchgate.net |

Current Research Frontiers and Future Prospects

The current research involving 2-(4-Bromo-phenyl)-5-chloro-thiophene and related substituted thiophenes is focused on their utilization as building blocks for functional materials and biologically active molecules. The thiophene moiety is a well-known structural component in various pharmacologically active compounds. researchgate.net Consequently, derivatives of 2-(4-Bromo-phenyl)-5-chloro-thiophene are being explored for their potential therapeutic applications. For example, related thiophene-containing chalcones have been synthesized and investigated for their anticancer properties. arabjchem.org

The future prospects for this class of compounds are promising. The ability to functionalize the thiophene ring at different positions through selective cross-coupling reactions opens up a vast chemical space for the synthesis of novel molecules with tailored properties. nih.gov These compounds are expected to find applications in materials science, particularly in the development of organic semiconductors and dyes, owing to the electronic properties of the thiophene core. Further investigations into their biological activities could lead to the discovery of new therapeutic agents. The continued synergy between advanced synthesis, detailed characterization, and insightful computational studies will undoubtedly accelerate the exploration of the full potential of 2-(4-Bromo-phenyl)-5-chloro-thiophene and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-phenyl)-5-chloro-thiophene, and how can reaction conditions be standardized?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing aryl-substituted thiophenes. For 2-(4-Bromo-phenyl)-5-chloro-thiophene, use 2-bromo-5-chlorothiophene as the core scaffold. Employ Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos as a ligand, and a base like K₂CO₃ in a solvent system of THF/H₂O (3:1). Optimize temperature (80–100°C) and reaction time (12–24 hours) to achieve yields >80% . Validate purity via column chromatography (silica gel, hexane/ethyl acetate) and confirm using NMR (¹H/¹³C) and HRMS.

Q. How can the molecular structure of 2-(4-Bromo-phenyl)-5-chloro-thiophene be accurately characterized?

- Methodological Answer : Combine X-ray crystallography and DFT calculations for structural validation. For crystallography, use SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters . For DFT, apply the B3LYP/6-31G(d,p) functional to compute geometric parameters (e.g., dihedral angles between thiophene and phenyl rings) and compare with experimental data. Discrepancies >0.05 Å in bond lengths require re-evaluation of crystallization conditions or functional choice .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodological Answer : Prioritize antibacterial and antioxidant assays. For E. coli inhibition, use agar diffusion (MIC determination) at 50–100 µg/mL concentrations. For antioxidant activity, employ DPPH radical scavenging assays with IC₅₀ calculations. Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility. Compounds with IC₅₀ < 100 µg/mL warrant further study .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

- Methodological Answer : When DFT-predicted geometries (e.g., B3LYP) conflict with X-ray data, apply higher-level theory (e.g., M06-2X/def2-TZVP) or include solvent effects (PCM model). For electronic properties (e.g., HOMO-LUMO gaps), compare with UV-Vis spectra. Use statistical tools like RMSD (root-mean-square deviation) to quantify deviations and adjust functional parameters iteratively .

Q. What strategies improve the regioselectivity of subsequent functionalization (e.g., introducing additional substituents)?

- Methodological Answer : To functionalize the thiophene ring, employ directing groups (e.g., -COOMe) or transition-metal catalysis. For electrophilic substitution, use Brønsted acids (H₂SO₄) to direct halogenation at the α-position. For cross-coupling, leverage steric effects—bulky ligands (e.g., t-Bu₃P) favor coupling at less hindered positions. Monitor regiochemistry via NOESY NMR or LC-MS .

Q. How can structure-activity relationships (SAR) be developed for derivatives of this compound?

- Methodological Answer : Synthesize analogs with variations in the bromophenyl (e.g., -CF₃, -OCH₃) or thiophene (e.g., -F, -NO₂) moieties. Test against a panel of bacterial strains (Gram-positive/-negative) and cancer cell lines. Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (HOMO/LUMO) or steric (molar volume) descriptors with bioactivity. Identify pharmacophores via CoMFA or molecular docking .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and validate with reference compounds. For conflicting IC₅₀ values, perform meta-analysis using tools like RevMan to assess heterogeneity (I² statistic). If variability persists (I² > 50%), investigate experimental factors (e.g., solvent, cell line passage number) via subgroup analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.